molecular formula C23H25N3O2 B2736009 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-45-1

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2736009
CAS No.: 900002-45-1
M. Wt: 375.472
InChI Key: HHVJXEMZJPWAMC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxyphenyl hydrazine with p-tolyl isocyanate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:

  • 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • 1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-28-20-12-8-18(9-13-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-19-10-6-17(2)7-11-19/h4-14,22H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVJXEMZJPWAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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